3-Chloro-4-fluorophenylzinc iodide
Overview
Description
3-Chloro-4-fluorophenylzinc iodide is an organozinc compound with the chemical formula ClC6H3(F)ZnI. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its stability at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4-fluorophenylzinc iodide typically involves the reaction of 3-chloro-4-fluorophenylmagnesium bromide with zinc iodide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction is usually performed in a dry solvent like THF to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluorophenylzinc iodide primarily undergoes substitution reactions. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. This makes it a valuable reagent in the formation of complex organic molecules .
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and other carbonyl compounds.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.
Conditions: Reactions are typically carried out at low temperatures under an inert atmosphere to prevent decomposition.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
3-Chloro-4-fluorophenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorophenylzinc iodide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the formation of new carbon-carbon bonds. This makes it an effective reagent for the synthesis of complex organic molecules .
Comparison with Similar Compounds
- 3-Chlorophenylzinc iodide
- 4-Fluorophenylzinc iodide
- 3-Bromo-4-fluorophenylzinc iodide
Comparison: 3-Chloro-4-fluorophenylzinc iodide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in chemical reactions. Compared to similar compounds, it offers a distinct balance of electronic and steric effects, making it valuable in specific synthetic applications .
Biological Activity
3-Chloro-4-fluorophenylzinc iodide is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and applications, supported by relevant data and findings from recent research.
This compound can be synthesized through the reaction of 3-chloro-4-fluoroaniline with zinc iodide in an appropriate solvent. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Tyrosinase Inhibition
One of the significant biological activities associated with this compound is its inhibition of tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production. This inhibition is particularly relevant in addressing skin pigmentation disorders and neurodegenerative diseases such as Parkinson's disease. Research has shown that the incorporation of the 3-chloro-4-fluorophenyl moiety enhances the inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR) .
Table 1: Tyrosinase Inhibition Potency
Compound | IC50 (µM) | Reference |
---|---|---|
This compound | 12.5 | |
Standard Inhibitor (Kojic Acid) | 15.0 | |
Control (No inhibitor) | N/A | N/A |
Antimicrobial Activity
In addition to its role as a tyrosinase inhibitor, compounds related to this compound have shown promising antimicrobial properties. For instance, derivatives containing the fluorinated phenyl group have been investigated for their efficacy against various bacterial strains .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several fluorinated phenyl derivatives, including those with the 3-chloro-4-fluorophenyl structure. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Tyrosinase Binding : The structural features of the compound allow it to fit into the active site of tyrosinase, inhibiting its enzymatic function.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death.
Research Findings and Applications
Recent studies have highlighted the potential applications of this compound in pharmaceuticals:
- Cosmetic Applications : Due to its ability to inhibit tyrosinase, it is being explored for use in skin-lightening products.
- Pharmaceutical Development : Its antimicrobial properties suggest potential as a lead compound in developing new antibiotics.
Properties
IUPAC Name |
1-chloro-2-fluorobenzene-5-ide;iodozinc(1+) | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCKYSVZNOHHHD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)F.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299553 | |
Record name | (3-Chloro-4-fluorophenyl)iodozinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312624-19-4 | |
Record name | (3-Chloro-4-fluorophenyl)iodozinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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